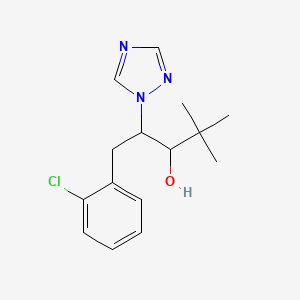

1-(2-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)-3-pentanol

Description

Properties

IUPAC Name |

1-(2-chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pentan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20ClN3O/c1-15(2,3)14(20)13(19-10-17-9-18-19)8-11-6-4-5-7-12(11)16/h4-7,9-10,13-14,20H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQUISVHISMYYOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(CC1=CC=CC=C1Cl)N2C=NC=N2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401333191 | |

| Record name | 1-(2-chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pentan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401333191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

32.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666022 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

66345-66-2 | |

| Record name | 1-(2-chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pentan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401333191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems for monitoring and controlling reaction parameters can improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)-3-pentanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like sodium azide or potassium cyanide for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound .

Scientific Research Applications

Plant Growth Regulation

Paclobutrazol is primarily used as a growth regulator in various crops. It inhibits gibberellin biosynthesis, leading to reduced stem elongation and enhanced root development. This is particularly beneficial in:

- Fruit Trees: In apple and pear orchards, it promotes dwarfing and increases fruit quality by enhancing color and sugar content.

| Crop Type | Application Rate | Effects |

|---|---|---|

| Apple | 0.5 - 2.0 g/tree | Reduced height, increased fruit size |

| Pear | 0.5 - 1.5 g/tree | Improved fruit quality |

| Ornamentals | 0.25 - 0.5 g/L | Dwarfing effect for better aesthetics |

Enhancing Flowering and Fruiting

In horticultural practices, Paclobutrazol is employed to induce earlier flowering and improve fruit set in various plants:

- Tomatoes: It can increase the number of flowers and fruits per plant.

Case Study: Apple Orchards

A study conducted in Washington State demonstrated that applying Paclobutrazol at a rate of 1 g/tree resulted in a 20% increase in fruit size compared to untreated controls while maintaining tree vigor over three growing seasons.

Eco-toxicity

The environmental fate of Paclobutrazol has been evaluated to understand its impact on non-target organisms. Studies indicate that while it exhibits low toxicity to birds and mammals, its effects on aquatic life require careful consideration.

| Organism Type | Toxicity Level (mg/L) | Notes |

|---|---|---|

| Fish | >100 | Low toxicity |

| Daphnia | 10 - 25 | Moderate toxicity |

| Algae | <10 | High sensitivity observed |

Regulatory Status

Paclobutrazol is registered for use in many countries but is subject to specific regulations regarding application rates and environmental safety measures.

Industrial Applications

Beyond agriculture, Paclobutrazol has potential applications in the pharmaceutical industry due to its triazole structure, which is known for antifungal properties. Research is ongoing to explore its efficacy against various fungal pathogens.

Case Study: Antifungal Activity

In laboratory settings, Paclobutrazol has shown promising results against Candida albicans, suggesting potential for development as an antifungal agent.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)-3-pentanol involves its interaction with specific molecular targets and pathways. The triazole ring in the compound can bind to various enzymes and receptors, inhibiting their activity and leading to the desired biological effects. For example, the compound may inhibit the synthesis of ergosterol, a key component of fungal cell membranes, thereby exerting its antifungal activity .

Comparison with Similar Compounds

Structural Differences and Molecular Properties

The table below highlights structural variations among triazole derivatives, focusing on substituents, molecular weight, and key functional groups:

*Calculated based on formula C₁₅H₂₀ClN₃O; †Estimated from similar structures.

Key Observations:

- Chlorine Position : The target compound’s 2-chlorophenyl group distinguishes it from paclobutrazol (4-chloro) and diclobutrazol (2,4-dichloro). Ortho-substitution may sterically hinder enzyme binding compared to para-substituted analogs .

- Stereochemistry : Uniconazole-P’s (S)-enantiomer exhibits higher bioactivity than racemic mixtures (e.g., paclobutrazol), suggesting chirality’s role in efficacy .

Growth Regulation:

- Paclobutrazol: Inhibits gibberellin biosynthesis, reducing internode elongation and improving lodging resistance in crops (e.g., rice, apples) at 100–500 ppm .

- Uniconazole-P : 10–30 ppm achieves similar effects, attributed to its double bond and stereospecificity .

- Target Compound : Lacks literature on gibberellin inhibition but may exhibit weaker activity due to ortho-chloro’s steric effects.

Fungicidal Activity:

- Diniconazole : Broad-spectrum fungicide targeting ergosterol synthesis; dichloro substitution enhances lipid solubility .

- Target Compound: No direct evidence of fungicidal action, though triazole moieties generally confer antifungal properties .

Metabolic and Regulatory Considerations

- Paclobutrazol : Metabolized to hydroxylated glucosides; regulated under EFSA for residue limits in food crops .

- Uniconazole-P : Rapidly absorbed via roots but degrades faster in soil than paclobutrazol .

- Target Compound : Ortho-chloro substituents may alter metabolic pathways (e.g., slower hydroxylation) compared to para-substituted analogs, affecting persistence and toxicity .

Biological Activity

1-(2-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)-3-pentanol is a compound of interest due to its potential biological activities. This compound belongs to the class of triazoles, which are known for their diverse pharmacological properties, including antifungal and anticancer activities. The following sections will detail its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for 1-(2-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)-3-pentanol is C13H16ClN3O. Its structure features a chlorophenyl group and a triazole moiety, contributing to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C13H16ClN3O |

| Molecular Weight | 265.74 g/mol |

| CAS Number | Not available |

Antifungal Activity

Triazoles are widely recognized for their antifungal properties. Research indicates that compounds similar to 1-(2-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)-3-pentanol exhibit significant antifungal activity against various fungal strains. The mechanism typically involves the inhibition of ergosterol synthesis in fungal cell membranes.

Case Study:

In a comparative study of triazole derivatives, it was found that modifications in the chlorophenyl group enhanced antifungal efficacy against Candida species. This suggests that the presence of a chlorinated aromatic system may play a crucial role in the compound's activity .

Anticancer Properties

The potential anticancer effects of triazole derivatives have been explored in various studies. For instance, compounds with similar structures have shown inhibitory effects on cancer cell proliferation by inducing apoptosis.

Research Findings:

A study published in the Journal of Medicinal Chemistry demonstrated that triazole-containing compounds could inhibit the growth of breast cancer cells by disrupting cell cycle progression and promoting apoptotic pathways . Specifically, 1-(2-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)-3-pentanol has been noted for its ability to target specific oncogenes involved in tumor growth.

The biological activity of 1-(2-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)-3-pentanol can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity: The triazole ring can interact with cytochrome P450 enzymes involved in sterol biosynthesis.

- Induction of Apoptosis: Similar compounds have been shown to activate caspases and other apoptotic markers in cancer cells.

Q & A

Q. What are the recommended synthetic routes for 1-(2-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)-3-pentanol?

The compound can be synthesized via nucleophilic substitution reactions involving intermediates such as 1-(dimethylamino)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)-1-penten-3-one and substituted anilines. For example, replacing 4-chlorophenyl with 2-chlorophenyl derivatives in analogous triazole syntheses (e.g., diniconazole or paclobutrazol routes) could yield the target compound. Reaction conditions (e.g., solvent, temperature) should be optimized to favor E-isomer formation, as stereochemistry impacts bioactivity .

Q. Which analytical techniques are most effective for characterizing this compound?

High-performance liquid chromatography (HPLC) with UV detection (λ = 220–254 nm) is recommended for purity analysis. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to resolve aromatic protons (2-chlorophenyl), triazole signals, and stereochemistry. Mass spectrometry (MS) using electrospray ionization (ESI) or GC-MS can verify molecular weight (expected ~326–328 g/mol for analogs) and fragmentation patterns .

Q. What preliminary bioassays are suitable for assessing its biological activity?

Test fungicidal activity using in vitro mycelial growth inhibition assays against phytopathogens (e.g., Cladosporium cucumerinum or Botrytis cinerea) at 10–100 µg/mL. For plant growth regulation, evaluate gibberellin biosynthesis inhibition in Brassica rapa or Arabidopsis seedlings via shoot elongation assays. Dose-response curves (0.1–50 µM) can determine EC₅₀ values .

Advanced Research Questions

Q. How does the 2-chlorophenyl substitution influence bioactivity compared to 4-chlorophenyl analogs (e.g., paclobutrazol)?

The 2-chlorophenyl group may alter steric interactions with target enzymes (e.g., cytochrome P450 monooxygenases in gibberellin biosynthesis). Computational docking studies (e.g., AutoDock Vina) can model binding affinities to fungal CYP51 or plant ent-kaurene oxidase. Comparative in vivo trials in crops (e.g., mango, rice) under controlled conditions will reveal differences in persistence, phytotoxicity, and efficacy .

Q. What experimental designs are optimal for resolving discrepancies in soil degradation rates?

Conduct factorial design experiments (24- or 32-level) to assess variables: soil pH (4–8), organic matter content (1–5%), microbial activity (sterilized vs. non-sterilized), and temperature (15–35°C). Use LC-MS/MS to quantify parent compound and metabolites (e.g., hydroxylated triazoles) over 0–180 days. Compare half-lives (t₁/₂) with structurally related compounds (e.g., paclobutrazol: t₁/₂ = 90–365 days) .

Q. How can stereochemical variations impact its regulatory effects on plant growth?

Separate enantiomers via chiral HPLC (e.g., Chiralpak IC column) and test individual stereoisomers in gibberellin-deficient mutants (e.g., Arabidopsis ga1-3). (2R,3R) and (2S,3S) configurations may exhibit differential inhibition of ent-kaurene oxidase. X-ray crystallography (e.g., PDB deposition) can resolve binding modes to enzyme active sites .

Q. What methodologies address contradictory data on its cytotoxicity in non-target organisms?

Perform comparative transcriptomics (RNA-seq) on soil microorganisms (e.g., Pseudomonas spp.) exposed to sublethal doses (1–10 mg/kg). Pair with metabolomics (GC-TOF-MS) to identify disrupted pathways (e.g., ergosterol or hormone biosynthesis). Validate using Caenorhabditis elegans or Daphnia magna toxicity assays (OECD guidelines) to reconcile lab vs. field observations .

Methodological Guidance for Data Interpretation

Designing dose-response experiments to mitigate matrix effects in plant tissues

Spike recovery tests (70–120% acceptable range) using homogenized plant matrices (e.g., rice leaves) are critical. Employ isotope-labeled internal standards (e.g., ¹³C-paclobutrazol) for LC-MS/MS quantification. Normalize data against fresh weight and control for photodegradation during extraction .

Validating interactions with plant cytochrome P450 enzymes

Use microsomal fractions from treated plants (e.g., maize shoots) in NADPH-dependent inhibition assays. Monitor enzyme activity via spectrophotometry (e.g., cytochrome c reduction at 550 nm). Kinetic parameters (Km, Vmax) can be derived using Lineweaver-Burk plots .

Assessing cross-resistance in fungal populations

Screen field isolates (e.g., Fusarium graminearum) with known resistance to triazoles (e.g., tebuconazole). Determine EC₅₀ shifts via mycelial growth assays and correlate with CYP51 gene sequencing (F396L or Y136F mutations). Synergism studies with quinone outside inhibitors (e.g., azoxystrobin) may overcome resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.